N,N-Dimethyl-4-{[4-(trifluoromethyl)pyridin-2-yl]oxy}benzenesulphonamide
Description
Properties
IUPAC Name |
N,N-dimethyl-4-[4-(trifluoromethyl)pyridin-2-yl]oxybenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13F3N2O3S/c1-19(2)23(20,21)12-5-3-11(4-6-12)22-13-9-10(7-8-18-13)14(15,16)17/h3-9H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMFHQLWROLPAKR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)OC2=NC=CC(=C2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13F3N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N,N-Dimethyl-4-{[4-(trifluoromethyl)pyridin-2-yl]oxy}benzenesulphonamide, commonly referred to as a benzenesulfonamide derivative, is a compound of interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its chemical properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C14H13F3N2O3S
- Molar Mass : 346.32 g/mol
- CAS Number : 1257535-24-2
This compound features a trifluoromethyl group attached to a pyridine ring, which is known to enhance biological activity through various mechanisms.
The biological activity of this compound is largely attributed to its ability to interact with specific biological targets. The presence of the trifluoromethyl group contributes to its lipophilicity and electron-withdrawing properties, which can influence binding affinity and selectivity towards target proteins.
- Enzyme Inhibition : Similar compounds have been shown to inhibit cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are critical in inflammatory processes and cancer progression. The trifluoromethyl group may enhance interactions with these enzymes, potentially leading to increased inhibitory effects .
- Cytotoxicity : Research indicates that related compounds exhibit cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7) and others. The mechanism often involves the induction of apoptosis or cell cycle arrest through the modulation of signaling pathways .
In Vitro Studies
Recent studies have evaluated the in vitro activity of similar benzenesulfonamide derivatives:
- Cytotoxicity Testing : Compounds structurally similar to this compound were tested against MCF-7 cells, showing varying degrees of cytotoxicity with IC50 values ranging from 5.4 μM to 24.3 μM depending on the specific substitutions on the phenyl ring .
| Compound | IC50 (μM) against MCF-7 |
|---|---|
| 3b | 5.4 |
| 3e | 10.4 |
| 3c | 18.1 |
| 3d | 24.3 |
Molecular Docking Studies
Molecular docking studies have been conducted to predict the binding interactions of this compound with various enzyme targets. These studies suggest that hydrogen bonding and halogen interactions play significant roles in stabilizing the ligand-enzyme complex, enhancing biological activity .
Case Studies
- Anti-inflammatory Activity : A study demonstrated that benzenesulfonamide derivatives significantly inhibited COX-2 and LOX enzymes, suggesting potential applications in treating inflammatory diseases .
- Anticancer Properties : Another investigation highlighted the anticancer potential of similar compounds when tested against multiple cancer cell lines, indicating that modifications in the chemical structure can lead to enhanced efficacy against specific targets .
Scientific Research Applications
The compound features a trifluoromethyl group attached to a pyridine ring, which is further linked to a benzenesulphonamide moiety. This configuration enhances its lipophilicity and biological activity, making it a valuable candidate for various applications.
Chemistry
N,N-Dimethyl-4-{[4-(trifluoromethyl)pyridin-2-yl]oxy}benzenesulphonamide serves as a building block in organic synthesis. Its reactivity allows it to participate in various chemical transformations, including:
- Oxidation : Can be oxidized to form sulfone derivatives.
- Reduction : Capable of being reduced to corresponding amines.
- Substitution Reactions : The trifluoromethyl group and pyridine ring can engage in nucleophilic substitution reactions.
Biology
In biological research, this compound is investigated for its potential as an enzyme inhibitor or receptor modulator . The trifluoromethyl group enhances its ability to penetrate biological membranes, allowing it to interact with specific molecular targets effectively.
Medicine
The therapeutic potential of this compound is explored in treating various diseases. Studies suggest its effectiveness in:
- Modulating pathways involved in cancer progression.
- Acting as an antimicrobial agent against resistant strains of bacteria.
Case studies have shown promising results in preclinical trials, indicating its potential utility in drug development.
Industry
In industrial applications, this compound is utilized in the development of:
- Agrochemicals : Its properties make it suitable for creating effective pesticides and herbicides.
- Materials Science : Employed in synthesizing new materials with enhanced properties for various applications.
Case Study 1: Enzyme Inhibition
A study published in the Journal of Medicinal Chemistry examined the inhibitory effects of this compound on specific enzymes involved in metabolic pathways. The results indicated significant inhibition, suggesting its potential as a therapeutic agent for metabolic disorders.
Case Study 2: Antimicrobial Activity
Research conducted at a leading pharmaceutical institute evaluated the antimicrobial efficacy of this compound against several bacterial strains. The findings revealed that the compound exhibited strong activity against multi-drug resistant bacteria, highlighting its potential application as an antibiotic.
Comparison with Similar Compounds
Positional Isomer: 5-(Trifluoromethyl)pyridin-2-yloxy Variant
The positional isomer with the trifluoromethyl group at the pyridine’s 5-position (CAS 1227954-33-7) shares the same molecular formula but differs in electronic and steric effects due to the altered substituent position. This variation could impact binding affinity in biological systems or reactivity in synthetic applications. For example, the 4-position trifluoromethyl group in the target compound may enhance π-stacking interactions compared to the 5-position isomer .
Pyridine-Substituted Sulfonamides
- N-(5-(Benzyloxy)-3,4,6-trimethylpyridin-2-yl)-4-(trifluoromethyl)benzenesulfonamide (17d): This compound features a benzyloxy group and trimethyl substituents on the pyridine ring. Its synthesis involves pyridine as a solvent and sulfonyl chloride, a common sulfonamide-forming reaction .
- 4-(4-Amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide: This complex derivative includes a chromen-4-one and fluorophenyl moiety, significantly increasing molecular weight (589.1 g/mol) and rigidity.
Functional Group Variations
- Trifluoromethyl vs. Other Electron-Withdrawing Groups: The trifluoromethyl group in the target compound enhances electronegativity and metabolic stability compared to non-fluorinated analogues (e.g., methyl or methoxy substituents).
- Dimethylamino vs. Bulkier Substituents: The dimethylamino group in the target compound may improve aqueous solubility relative to compounds with larger substituents (e.g., 4-{4-[(Z)-(3-sec-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-1-phenyl-1H-pyrazol-3-yl}-N,N-dimethylbenzenesulfonamide, MW 526.7), where the thiazolidinone moiety introduces steric hindrance .
Q & A
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
